Mastoparan-V2
CAS No.:
Cat. No.: VC3664717
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Mastoparan-V2
Mastoparan-V2 is a 15-amino acid peptide with the sequence Ile-Asn-Trp-Lys-Lys-Ile-Lys-Ser-Leu-Ile-Lys-Ala-Ala-Met-Ser, which can be abbreviated as INWKKIKSLIKAAMS . This peptide is notable for being an atypical mastoparan in several respects. While many mastoparans are tetradecapeptides (14 amino acids in length), Mastoparan-V2 contains 15 amino acid residues, placing it among the longer variants within this peptide family.
The peptide features multiple lysine residues (at positions 4, 5, 7, and 11), which contribute to its cationic nature - a common characteristic of mastoparans that facilitates interaction with negatively charged bacterial membranes. The presence of these positively charged residues is balanced with hydrophobic amino acids, creating an amphipathic structure that is crucial for its biological functions.
Primary Structure Analysis
Table 1: Primary Structure of Mastoparan-V2 and Related Mastoparans
Peptide | Sequence | Length | Source | Net Charge* |
---|---|---|---|---|
Mastoparan-V2 | INWKKIKSLIKAAMS | 15 | Vespula vulgaris | +5 |
Mastoparan-V1 | Undisclosed in results | 15 | Vespula vulgaris | NA |
Mastoparan-X | INWKGIAAMAKKLL-NH₂ | 14 | Vespa xanthoptera | +4 |
Mastoparan-C | INLKALLAVAKKIL-NH₂ | 14 | Vespa crabro | +5 |
*Net charge values are estimated based on amino acid composition at physiological pH.
Origin and Source
Mastoparan-V2 is derived from the venom of Vespula vulgaris, commonly known as the yellow jacket wasp . This social wasp species is widespread throughout the Northern Hemisphere and is known for its aggressive defensive behavior. The venom of social wasps like V. vulgaris contains a complex mixture of bioactive compounds, including enzymes, biogenic amines, and peptides such as mastoparans.
Research has shown that mastoparans isolated from social wasp venoms often exhibit higher hemolytic activity compared to those from solitary wasps . This pattern reflects the evolutionary adaptations of social wasps, whose venoms have developed primarily as defensive weapons against vertebrate predators rather than solely for prey capture.
Biological Activities of Mastoparan-V2
Membrane Interactions
Like other mastoparans, Mastoparan-V2 likely interacts with lipid membranes through its amphipathic structure. In appropriate environments, mastoparans typically adopt an α-helical conformation, with hydrophobic residues aligned on one face of the helix and positively charged residues on the opposite face .
Research on related mastoparans has shown that these peptides can accumulate on bilayer surfaces and induce transient interruptions to membrane barrier properties, causing leakage of cellular contents. The process often involves the formation of peptide-lipid aggregates or structures that disrupt the normal organization of the membrane .
Comparative Analysis with Other Mastoparans
Mastoparan-V2 vs. Classical Mastoparans
Classical mastoparans, such as Mastoparan (from Vespula lewisii), are 14-amino acid peptides with C-terminal amidation and several key features that contribute to their biological activities. Mastoparan-V2, with its 15 amino acids and distinct sequence, represents a variation on this classical structure.
The absence of C-terminal amidation information for Mastoparan-V2 in the available data is significant, as this modification has been shown to affect both the potency and mechanism of action of mastoparan peptides. Studies have demonstrated that amidated mastoparans can be 8-11 times more potent than their non-amidated counterparts and may employ different cell-killing mechanisms .
Species-Specific Variations
Different wasp species produce distinct mastoparan variants, each with specific properties. For example, Mastoparan-X from Vespa xanthoptera has demonstrated anticancer activity against human glioblastoma multiforme cells through membranolytic activity leading to necrosis .
Similarly, Mastoparan-C from Vespa crabro has shown strong antimicrobial and anticancer activities but also exhibits high cytotoxicity toward normal mammalian cells . This diversity highlights the potential for discovering unique properties in Mastoparan-V2 that may differentiate it from other members of this peptide family.
Future Research Directions
Structure-Activity Relationship Studies
Further investigation of structure-activity relationships could provide valuable insights into the specific features of Mastoparan-V2 that contribute to its antibacterial efficacy. Comparative studies with other mastoparans could help identify key structural elements that might be optimized to enhance therapeutic potential.
Research on other mastoparans has shown that properties such as hydrophobicity play a critical role in hemolytic activity, while net charge and amphiphilicity may be less influential . Similar analyses for Mastoparan-V2 could guide efforts to modify its structure for improved selectivity.
Delivery Systems and Formulations
Novel delivery systems could help overcome some of the limitations associated with mastoparan peptides. For example, chitosan-encapsulated Mastoparan-C nanoconstructs have demonstrated synergistic bactericidal effects against multidrug-resistant A. baumannii . Similar approaches might be explored for Mastoparan-V2 to enhance its stability and reduce potential toxic effects.
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